

# "methyl 4-bromopent-4-enoate molecular weight and formula"

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## Compound of Interest

Compound Name: Methyl 4-bromopent-4-enoate

Cat. No.: B15357866

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## In-Depth Technical Guide: Methyl 4-Bromopent-4-enoate

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Methyl 4-bromopent-4-enoate** is a halogenated unsaturated ester with the chemical formula  $C_6H_9BrO_2$ . Its structure features a terminal vinyl bromide group and a methyl ester functional group, making it a potentially useful intermediate in organic synthesis. This document provides a comprehensive overview of its molecular properties, formation as a reaction by-product, and key analytical data.

### Molecular Properties

The fundamental molecular characteristics of **methyl 4-bromopent-4-enoate** are summarized in the table below.

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>9</sub> BrO <sub>2</sub>
Molecular Weight	193.04 g/mol [1]
CAS Number	194805-62-4
SMILES Code	C=C(Br)CCC(OC)=O[1]

## Formation as a Reaction By-Product

**Methyl 4-bromopent-4-enoate** has been identified as a significant by-product in the attempted synthesis of certain benzodioxane derivatives.[2] Specifically, it was formed during the attempted condensation of the methyl ester of 4,5-dibromopentanoic acid with catechol in the presence of a base.[2][3]

## Experimental Protocol for By-Product Formation

The following protocol describes the reaction conditions that led to the formation of **methyl 4-bromopent-4-enoate** as the main product instead of the desired condensation product. This information is critical for researchers aiming to either avoid or intentionally synthesize this compound.

Reaction Scheme:

The intended reaction was the synthesis of a benzodioxane derivative from 4-pentenoic acid and catechol. The initial steps involved the bromination of 4-pentenoic acid, followed by esterification to yield methyl 4,5-dibromopentanoate. The final step was the attempted condensation with catechol.

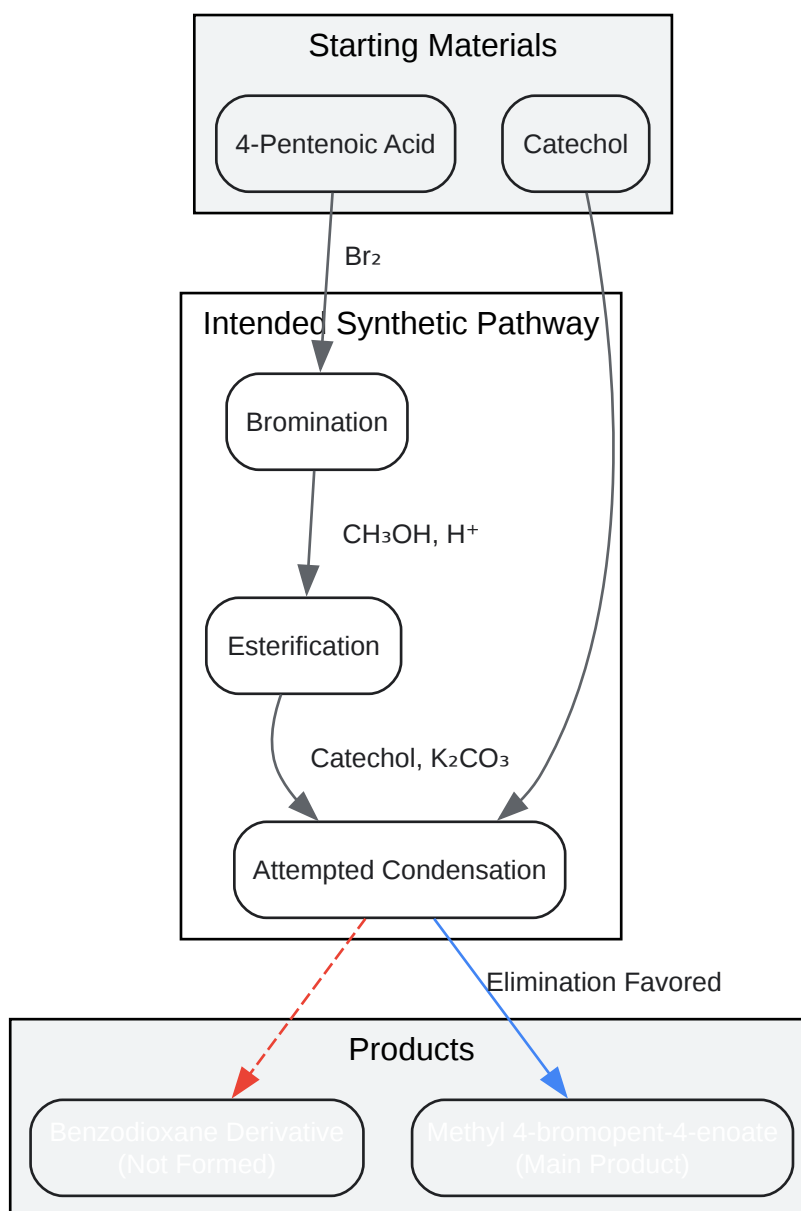
- Step 1: Bromination of 4-Pentenoic Acid: Commercial 3-butenic acid is treated with bromine to yield the corresponding dibromo-acid. (This is an analogous reaction mentioned for a similar synthesis).[2]
- Step 2: Esterification: The resulting carboxylic acid is esterified to produce the methyl ester. [2]

- Step 3: Attempted Condensation with Catechol: The methyl ester of the dibrominated pentanoic acid is reacted with catechol in the presence of a base (e.g.,  $K_2CO_3$ ) in a suitable solvent (e.g., acetone) at room temperature.[2][3]

Under these conditions, instead of the expected nucleophilic substitution to form the benzodioxane ring, an elimination reaction is favored, leading to the formation of **methyl 4-bromopent-4-enoate** as the primary isolated product.[2][3] The researchers noted that varying the reaction conditions did not alter this outcome.[2]

## Logical Relationship Diagram

The following diagram illustrates the logical flow of the synthetic pathway that unintentionally leads to the formation of **methyl 4-bromopent-4-enoate**.



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Caption: Intended vs. Actual Reaction Outcome.

## Spectroscopic Data

The characterization of **methyl 4-bromopent-4-enoate** was confirmed by  $^1\text{H}$ -NMR spectroscopy, with the data being consistent with literature values.[2] While the specific spectral data from the study by Straniero et al. is not detailed in the main text, the confirmation points to

existing data for this compound. Researchers should consult relevant spectroscopic databases for detailed chemical shifts and coupling constants.

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## References

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